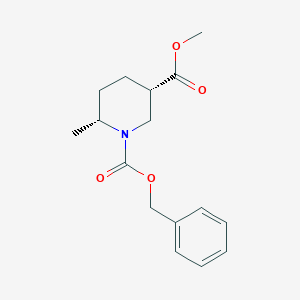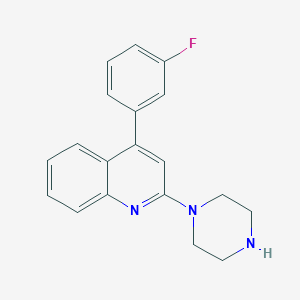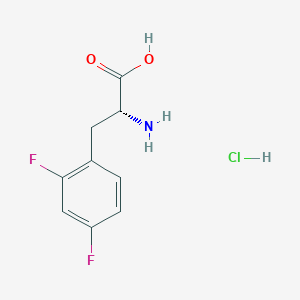![molecular formula C17H22N4O5S B1651169 ethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1239714-31-8](/img/structure/B1651169.png)
ethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{[4-(diethylcarbamoyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using sulfonyl chlorides in the presence of a base.
Carbamoylation: The diethylcarbamoyl group is introduced through a reaction with diethylcarbamoyl chloride.
Esterification: The final step involves esterification to form the ethyl ester of the pyrazole carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[4-(diethylcarbamoyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 5-{[4-(diethylcarbamoyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-phenylpyrazole-4-carboxylate: Similar structure but lacks the sulfamoyl and diethylcarbamoyl groups.
Ethyl 1H-pyrazole-4-carboxylate: A simpler pyrazole derivative used in various synthetic applications.
Uniqueness
Ethyl 5-{[4-(diethylcarbamoyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is unique due to the presence of both the sulfamoyl and diethylcarbamoyl groups, which confer specific chemical and biological properties not found in simpler pyrazole derivatives. This makes it a valuable compound for specialized applications in medicinal chemistry and material science.
Properties
CAS No. |
1239714-31-8 |
|---|---|
Molecular Formula |
C17H22N4O5S |
Molecular Weight |
394.4 |
IUPAC Name |
ethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H22N4O5S/c1-4-21(5-2)16(22)12-7-9-13(10-8-12)20-27(24,25)15-14(11-18-19-15)17(23)26-6-3/h7-11,20H,4-6H2,1-3H3,(H,18,19) |
InChI Key |
UZDAWQOSQPQBJW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OCC |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


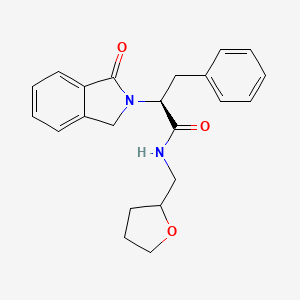
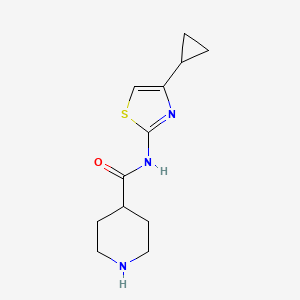
![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(2-fluorophenoxy)butanamide;hydrochloride](/img/structure/B1651089.png)
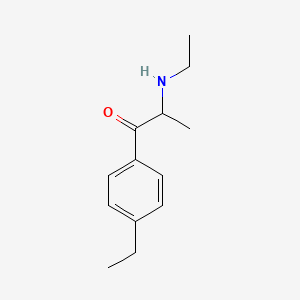
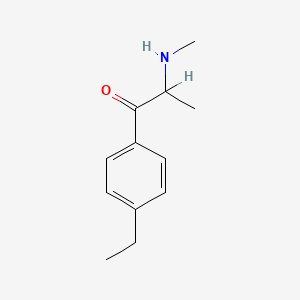
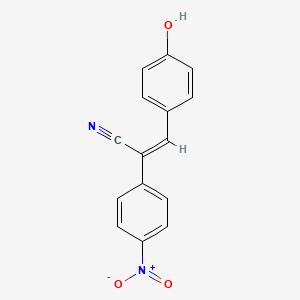
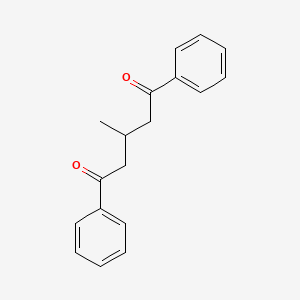
![N-(10,16-dinaphthalen-1-yl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B1651097.png)
![[4-(Methanesulfonylmethyl)phenyl]methanol](/img/structure/B1651098.png)

